molecular formula C11H12O3 B3116444 Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate CAS No. 216582-48-8

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B3116444
M. Wt: 192.21 g/mol
InChI Key: UFJZPZHRFJHSOG-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the chemical formula C<sub>11</sub>H<sub>12</sub>O<sub>3</sub> . Here are some key points about this compound:



  • Chemical Formula : C<sub>11</sub>H<sub>12</sub>O<sub>3</sub>

  • Molar Mass : 192.21 g/mol

  • Appearance : Colorless liquid



Molecular Structure Analysis

The molecular structure of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate consists of a bicyclic system. The compound contains an indane core with a hydroxyl group and a carboxylate ester attached. The 2,3-dihydroindene ring contributes to its unique structure.


!Molecular Structure



Physical And Chemical Properties Analysis


  • Melting Point : Approximately -51.4°C

  • Boiling Point : Approximately 176.5°C

  • Density : 0.9645 g/cm³


Safety And Hazards

As with any chemical compound, safety precautions should be taken during handling. Consult safety data sheets (SDS) for specific information on hazards, storage, and disposal.


Future Directions

Research on Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate could explore its potential applications in drug discovery, materials science, or organic synthesis. Investigating its reactivity and biological properties may reveal novel uses.


Please note that the information provided here is based on available data, and further studies are necessary to fully understand the compound’s properties and potential applications.


properties

IUPAC Name

methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9,12H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJZPZHRFJHSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732212
Record name Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

CAS RN

216582-48-8
Record name Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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